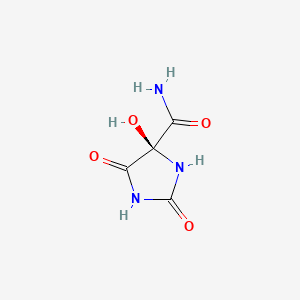![molecular formula C6H12O6 B583689 D-[4-<sup>13</sup>C]Galactose CAS No. 478518-58-0](/img/structure/B583689.png)
D-[4-13C]Galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-[4-13C]Galactose is a stable isotope-labeled form of D-galactose, a naturally occurring monosaccharide. The incorporation of the carbon-13 isotope at the fourth carbon position makes it a valuable tool in various scientific research applications, particularly in metabolic studies and tracer experiments. D-galactose itself is a C-4 epimer of glucose and is found in milk, sugar beets, and other natural sources .
Applications De Recherche Scientifique
D-[4-13C]Galactose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the fate of galactose in biochemical pathways.
Biology: Helps in studying the metabolism of galactose in different organisms and understanding genetic disorders like galactosemia.
Mécanisme D'action
Target of Action
D-[4-13C]Galactose, a natural aldohexose and C-4 epimer of glucose , primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . It functions as a ligand to selectively target these cells .
Mode of Action
D-[4-13C]Galactose interacts with its targets through its distinctive properties and interactions with specific cell receptors . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .
Biochemical Pathways
D-[4-13C]Galactose is involved in several biochemical pathways. In microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass, it is used as a raw material for biomass fuel production or low-calorie sweetener production . It is also involved in the Leloir pathway, which begins with an ATP-dependent phosphorylation of the pyranoside hemiacetal form that yields D-galactose-1-phosphate and eventually results in D-glucose-1-phosphate .
Pharmacokinetics
The pharmacokinetics of D-[4-13C]Galactose are influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is predominantly used as a pathway to generate glucose fuel for the human body . The carrier was able to specifically deliver the drug to the liver without significant drug release in the circulation and, consequently, no accumulation in erythrocytes .
Result of Action
The molecular and cellular effects of D-[4-13C]Galactose’s action are diverse. It has been used in trials studying the treatment and diagnosis of various diseases . It has also been proposed for use in accelerating senescence in mice, rats, and Drosophila . Furthermore, it has been associated with ovarian cancer .
Action Environment
The action, efficacy, and stability of D-[4-13C]Galactose are influenced by various environmental factors. For instance, the galactose yield is influenced by the reaction temperature, amount of catalyst used, and reaction time . Moreover, it has been found that D-[4-13C]Galactose can pass through cell membranes and react with reactive oxygen species (ROS) inside the cell and nuclei .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D-[4-13C]Galactose typically involves the isotopic labeling of D-galactose. One common method is the chemical synthesis starting from a suitable precursor that contains the carbon-13 isotope. The precursor undergoes a series of chemical reactions, including protection, oxidation, and reduction steps, to introduce the isotope at the desired position .
Industrial Production Methods: Industrial production of D-[4-13C]Galactose may involve microbial fermentation processes where microorganisms are cultured in a medium containing carbon-13 labeled substrates. The microorganisms metabolize the substrates, incorporating the isotope into the galactose produced. This method is advantageous for producing large quantities of the labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions: D-[4-13C]Galactose undergoes various chemical reactions similar to those of unlabeled D-galactose. These include:
Oxidation: Produces D-galactonic acid, D-galactaric acid, and D-galacturonic acid.
Reduction: Forms D-galactitol, which can occur in individuals with galactosemia and cause eye cataracts.
Substitution: Involves the replacement of hydroxyl groups with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like nitric acid or bromine water.
Reduction: Often uses sodium borohydride or catalytic hydrogenation.
Substitution: Can be achieved using reagents like acetic anhydride or tosyl chloride under basic conditions.
Major Products: The major products formed from these reactions include various galactose derivatives such as galactonic acid, galactaric acid, galacturonic acid, and galactitol .
Comparaison Avec Des Composés Similaires
D-Glucose: A C-4 epimer of D-galactose, differing only in the configuration of the hydroxyl group at the fourth carbon.
D-Mannose: Another epimer of glucose, differing at the second carbon.
D-Tagatose: A ketohexose similar to D-galactose but with a ketone group at the second carbon.
Uniqueness of D-[4-13C]Galactose: D-[4-13C]Galactose is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This makes it a powerful tool for understanding the detailed mechanisms of galactose metabolism and its role in various biological processes .
Propriétés
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-GAFGDFDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[13C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)



